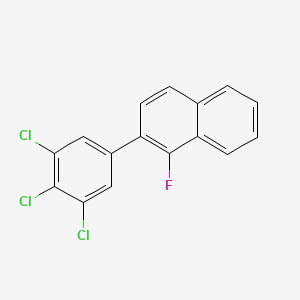![molecular formula C12H23N3O2 B14772155 N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide: is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Drug Discovery: The pyrrolidine ring is a versatile scaffold in medicinal chemistry, used to design compounds with specific biological activities.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition due to its ability to interact with active sites of enzymes.
Medicine:
Therapeutic Agents:
Industry:
作用机制
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic effects .
相似化合物的比较
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct biological activities compared to other pyrrolidine derivatives. The presence of the amino and acetamide groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
属性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(15)7-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16) |
InChI 键 |
DLJRDSPAKPABOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1CNC(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


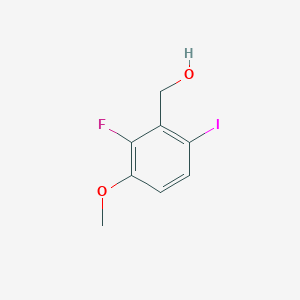
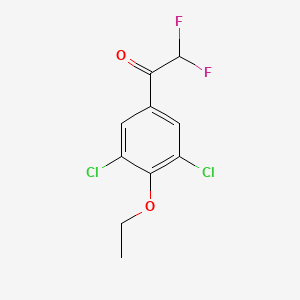
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
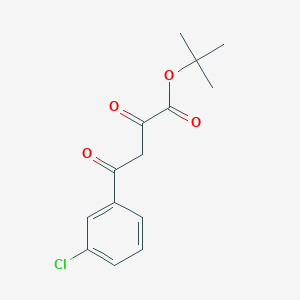
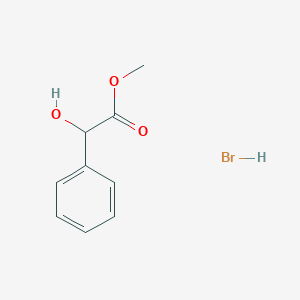


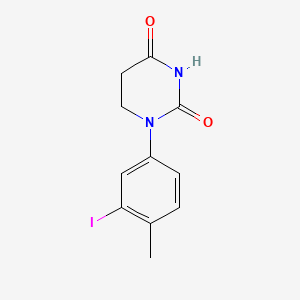
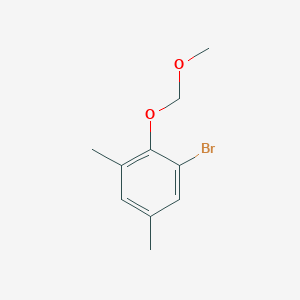
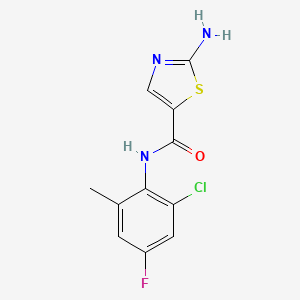
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)
